molecular formula C10H13ClFN3S B12216546 1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12216546
M. Wt: 261.75 g/mol
InChI Key: HVDDBLXFWFEVKU-UHFFFAOYSA-N
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Description

1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a compound that belongs to the class of heterocyclic organic compounds It features a thienyl group substituted with a fluorine atom and a pyrazolyl group linked to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multi-step organic reactions. One common approach is to start with the thienyl and pyrazolyl precursors, which are then subjected to a series of reactions including halogenation, nucleophilic substitution, and amination. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted thienyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic areas.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
  • 1-(5-bromo-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
  • 1-(5-iodo-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Uniqueness

1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C10H13ClFN3S

Molecular Weight

261.75 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H12FN3S.ClH/c1-14-8(4-5-13-14)6-12-7-9-2-3-10(11)15-9;/h2-5,12H,6-7H2,1H3;1H

InChI Key

HVDDBLXFWFEVKU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=C(S2)F.Cl

Origin of Product

United States

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